molecular formula C7H2BrCl4FO B1403929 1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene CAS No. 1417569-81-3

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene

Cat. No.: B1403929
CAS No.: 1417569-81-3
M. Wt: 342.8 g/mol
InChI Key: QCYAREXRTOIHIX-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl4FO and a molecular weight of 342.805 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and trichloromethoxy groups attached to a benzene ring, making it a highly functionalized aromatic compound.

Preparation Methods

The synthesis of 1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity, making it a versatile intermediate in various synthetic pathways. The specific pathways and molecular targets depend on the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its highly functionalized structure, which provides a wide range of reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl4FO/c8-4-1-3(9)2-5(13)6(4)14-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAREXRTOIHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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